Product packaging for gamma-Chaconine(Cat. No.:CAS No. 511-36-4)

gamma-Chaconine

Cat. No.: B1261865
CAS No.: 511-36-4
M. Wt: 559.8 g/mol
InChI Key: IDGKMGZVTKHZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

gamma-Chaconine is a steroidal glycoalkaloid metabolite and a key intermediate in the enzymatic degradation pathway of alpha-chaconine, one of the main toxic compounds found in potatoes (Solanum tuberosum) . It is formed from alpha-chaconine through the sequential removal of sugar moieties, specifically the hydrolysis of a terminal alpha-L-rhamnose unit . This places this compound as a di-glycoalkaloid in the metabolic pathway leading to the aglycone solanidine . As a research tool, this compound is valuable for studying the biodegradation of potato glycoalkaloids by bacteria and fungi, and for investigating the structure-activity relationships of these compounds . Research indicates that the toxicity of glycoalkaloids is highly dependent on the structure and number of attached sugar units, with the intact trisaccharide of alpha-chaconine being required for maximum membrane disruption and cytotoxicity . The stepwise removal of sugars during microbial detoxification processes progressively reduces this toxicity . Therefore, this compound serves as a critical standard for analyzing and quantifying glycoalkaloid metabolites in food safety research, plant pathology, and microbial ecology studies aimed at developing strategies to reduce toxin levels in food products . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H53NO6 B1261865 gamma-Chaconine CAS No. 511-36-4

Properties

IUPAC Name

2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKMGZVTKHZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Chaconine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

511-36-4
Record name gamma-Chaconine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243 - 244 °C
Record name gamma-Chaconine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Gamma Chaconine

Precursor Pathways in Steroidal Glycoalkaloid Biosynthesis

The formation of gamma-chaconine begins with the synthesis of its aglycone backbone, solanidine (B192412), which is derived from cholesterol. mdpi.com The biosynthesis of SGAs can be broadly categorized into the formation of the steroidal aglycone and the subsequent glycosylation at the C-3 hydroxy group. nih.gov

Role of Cholesterol in Aglycone Formation

Cholesterol serves as a crucial precursor for the biosynthesis of steroidal glycoalkaloids in plants like potatoes and tomatoes. nih.govmdpi.comslu.seapsnet.org The plant's cellular machinery modifies cholesterol through a series of reactions including hydroxylation, oxidation, and transamination to produce the aglycone solanidine. mdpi.commdpi.com The conversion of cholesterol to SGAs is a multi-step process that is predicted to involve these key chemical modifications. researchgate.net

Labeling studies have confirmed that cholesterol is indeed a precursor to SGAs in potato shoots. semanticscholar.org Furthermore, the regulation of cholesterol biosynthesis has a direct impact on the levels of glycoalkaloids. For instance, down-regulation of the StDWF1 gene, which encodes a sterol Δ24-reductase, leads to reduced levels of both cholesterol and SGAs in potatoes, highlighting the gene's important role in SGA synthesis. slu.se Conversely, inhibiting enzymes like sterol methyltransferase (SMT1), which is involved in the synthesis of other sterols, can lead to an accumulation of cholesterol and consequently higher amounts of SGAs. semanticscholar.org

Mevalonate-Dependent Isoprenoid Precursor Synthesis

The biosynthesis of cholesterol itself originates from the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.commdpi.com This pathway produces the isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental building blocks for a vast array of plant metabolites, including sterols. tum.de In planta labeling experiments using 13CO2 have shown that the labeling patterns in the solanidine aglycone are consistent with a mevalonate-dependent biosynthesis of IPP and DMAPP. tum.de These precursors are then assembled to form 2,3-oxidosqualene, which is subsequently cyclized to form the steroidal backbone of solanidine. tum.de While the methylerythritol 4-phosphate (MEP) pathway is another route for isoprenoid precursor synthesis in plants, studies indicate that the MVA pathway is the predominant source for SGA biosynthesis. tum.de A transcription factor known as GLYCOALKALOID METABOLISM 9 (GAME9) has been shown to regulate the expression of genes involved in the MVA pathway and the subsequent synthesis of SGAs from cholesterol. frontiersin.org

Enzymatic Glycosylation Processes

The final steps in the biosynthesis of this compound involve the attachment of sugar moieties to the solanidine aglycone. This process is catalyzed by a group of enzymes known as UDP-glycosyltransferases (UGTs). smolecule.comusda.gov

UDP-Glycosyltransferases (UGTs) in Sugar Moiety Attachment

UGTs are responsible for transferring a sugar molecule from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule, which in this case is solanidine. usda.govresearchgate.netnih.govcornell.edu The initial glycosylation of solanidine is a committed step in the SGA pathway, leading to the formation of either this compound or gamma-solanine, depending on the sugar donor. usda.govresearchgate.netnih.gov

The synthesis of this compound is specifically catalyzed by the enzyme UDP-glucose:solanidine glucosyltransferase, also known as SGT2. usda.govresearchgate.netcornell.edu This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the C-3 hydroxyl group of solanidine. usda.govresearchgate.netcornell.edu Research has demonstrated that SGT2 is highly specific for UDP-glucose as the sugar donor. usda.govresearchgate.netnih.gov Studies using transgenic potato lines with a suppressed Sgt2 gene showed a reduction in α-chaconine accumulation and an increase in α-solanine, confirming that SGT2 is the primary enzyme responsible for the glucosylation of solanidine in the chaconine biosynthesis branch. usda.govresearchgate.netnih.gov

Formation of Glycosidic Linkages

The biosynthesis of γ-chaconine involves the formation of a glycosidic bond, a crucial step that attaches a sugar moiety to the aglycone precursor, solanidine. This reaction is catalyzed by a specific enzyme, a UDP-glucose:solanidine glucosyltransferase (SGT2). slu.seoup.com This enzyme facilitates the transfer of a glucose molecule from an activated sugar donor, UDP-glucose, to the 3-hydroxyl group of the solanidine backbone. slu.seoup.comthegoodscentscompany.com The result of this enzymatic action is the formation of γ-chaconine, a monoglycosylated alkaloid. mdpi.com

This glycosylation step is a divergent point in the formation of the two major potato glycoalkaloids, α-chaconine and α-solanine. While γ-chaconine is formed through the action of a glucosyltransferase on solanidine, its counterpart, γ-solanine, is synthesized when a different enzyme, UDP-galactose:solanidine galactosyltransferase (SGT1), adds a galactose unit to the same solanidine aglycone. oup.comthegoodscentscompany.com These initial glycosylation events, creating γ-chaconine and γ-solanine, are foundational for subsequent glycosylations that lead to the more complex trisaccharide structures of α-chaconine and α-solanine. oup.comwur.nl The enzyme responsible for the final step, a rhamnosyltransferase known as SGT3, further glycosylates the β-forms to produce the final α-chaconine and α-solanine compounds. slu.seoup.com

Regulation of Biosynthetic Gene Expression

The production of γ-chaconine and other steroidal glycoalkaloids (SGAs) is a tightly controlled process, regulated at the genetic and transcriptional levels and heavily influenced by environmental cues. nih.gov The intricate network of regulation ensures that these defense compounds are synthesized in appropriate amounts and locations within the plant. vt.edu

Genetic Factors Influencing Biosynthesis

The capacity for γ-chaconine biosynthesis is fundamentally determined by the plant's genetic makeup. The synthesis of SGAs is a complex, polygenic trait, meaning it is controlled by the interaction of multiple genes. oup.comnih.gov Studies have shown a high broad-sense heritability for α-chaconine content (over 86-90%), indicating that its accumulation is primarily governed by genetic factors with minimal environmental influence on the heritability itself. nih.gov

Key genetic determinants are the genes encoding the biosynthetic enzymes. A cluster of genes involved in SGA biosynthesis, termed GAME (GLYCOALKALOID METABOLISM) genes, have been identified on potato chromosomes 7 and 12. nih.govnih.gov These clusters include genes for cytochrome P450s, glycosyltransferases, and an aminotransferase that are essential for converting cholesterol into the final SGA products. nih.gov

Specifically for the glycosylation steps, three critical glycosyltransferase genes have been identified:

SGT1 (solanidine galactosyltransferase): Encodes the enzyme that synthesizes γ-solanine. oup.com

SGT2 (solanidine glucosyltransferase): Encodes the enzyme that synthesizes γ-chaconine. oup.com

SGT3 (rhamnosyltransferase): Encodes the enzyme that adds rhamnose to produce α-solanine and α-chaconine from their precursors. slu.seoup.com

Table 1: Key Genetic Factors in this compound Biosynthesis
GeneEncoded Enzyme/ProteinFunction in SGA PathwayReference
SGT2Solanidine glucosyltransferaseCatalyzes the formation of γ-chaconine from solanidine. oup.com
SGT1Solanidine galactosyltransferaseInitiates the formation of the solanine-series of glycoalkaloids. oup.com
SGT3RhamnosyltransferaseAdds rhamnose units to complete the synthesis of α-chaconine and α-solanine. slu.seoup.com
GAME GenesVarious enzymes (P450s, transferases)A gene cluster controlling multiple steps in the conversion of cholesterol to SGAs. nih.govnih.gov
HMGR3-hydroxy-3-methylglutaryl CoA reductaseKey regulatory enzyme in the upstream mevalonic acid pathway, providing precursors for cholesterol. oup.comvt.edu
SQSSqualene (B77637) synthaseCatalyzes the formation of squalene, a key intermediate in sterol and SGA biosynthesis. oup.com

Transcriptional Regulation of Biosynthetic Genes

The expression of SGA biosynthetic genes is transcriptionally regulated, meaning the rate at which these genes are transcribed into messenger RNA (mRNA) is a key control point. Increased transcription of genes like SQS has been associated with higher levels of SGAs. oup.com Similarly, high expression levels of SGT1 and SGT3 were found to correlate with elevated SGA content in potato tubers subjected to stress. slu.se

A significant discovery in the regulation of this pathway was the identification of the transcription factor GAME9 (GLYCOALKALOID METABOLISM 9). nih.gov GAME9 is an APETALA2/Ethylene Response Factor (AP2/ERF) that coordinates the expression of the structural genes in the SGA pathway, including those involved in the core biosynthesis from cholesterol and the upstream mevalonate pathway. researchgate.net This transcription factor acts as a master regulator, orchestrating the plant's production of these defense compounds in response to various stimuli. nih.gov

Influence of Environmental Stressors on Production

The biosynthesis of γ-chaconine and other SGAs is significantly upregulated in response to various environmental stressors. researchgate.netunc.edu.ar This response is a key part of the plant's defense mechanism against threats such as pathogens, insects, and physical damage. nih.govresearchgate.net Factors such as extreme temperatures, drought stress, and excessive nitrogen fertilization can also influence SGA levels. foodsciencejournal.commdpi.com However, mechanical damage and light exposure are two of the most potent inducers of SGA accumulation in potato tubers. slu.seresearchgate.netnih.govresearchgate.net

Mechanical injury to potato tubers, such as cutting, bruising, or slicing, triggers a rapid and localized accumulation of SGAs, including the precursors to α-chaconine. nih.govresearchgate.netnih.gov This wound response is a defense mechanism, protecting the exposed tissue from opportunistic pathogens. scispace.com Studies have shown that wounding induces the up-regulation of at least six key genes related to sterol and SGA biosynthesis. slu.se The accumulation of SGAs is most pronounced in the tissue directly at and immediately surrounding the wound site. nih.gov This response involves the increased transcription of biosynthetic genes, leading to a surge in the production of compounds like γ-chaconine as intermediates in the pathway to α-chaconine. slu.seresearchgate.net

Exposure of potato tubers to light, whether sunlight or artificial fluorescent light, is a well-documented and powerful trigger for SGA synthesis. slu.sethegoodscentscompany.comresearchgate.netnih.gov Light exposure can lead to a three- to four-fold increase in the concentration of total glycoalkaloids compared to tubers stored in the dark. researchgate.net This increase is a direct result of the up-regulation of SGA biosynthetic genes. slu.senih.gov A microarray analysis identified a suite of genes in the sterol and glycoalkaloid pathway that were coordinately up-regulated upon light exposure, leading to the observed increase in SGA content. slu.se The accumulation is significant in both short-term and long-term stored tubers that are exposed to light. researchgate.net This light-induced accumulation is a major factor in post-harvest quality control for potatoes. researchgate.netresearchgate.net

Table 2: Impact of Environmental Stressors on Glycoalkaloid Production
StressorGeneral Effect on SGA LevelsUnderlying MechanismReference
Mechanical WoundingRapid, localized increase in SGAs at the injury site.Up-regulation of at least six key biosynthetic genes. slu.senih.govresearchgate.net
Light ExposureSignificant increase (e.g., 3-4 fold) in total SGAs.Up-regulation of a suite of sterol and SGA biosynthetic genes. slu.seresearchgate.netnih.govresearchgate.net
Drought StressEnhanced production of SGAs in some cultivars.General stress response pathway activation. foodsciencejournal.commdpi.com
Extreme TemperaturesCan influence the synthesis of SGAs.General stress response pathway activation. unc.edu.arfoodsciencejournal.com
Response to Biotic Stressors (e.g., Fungi, Pests)

The production of steroidal glycoalkaloids (SGAs), including the precursors to this compound, is a key component of the plant's defense mechanism against a variety of biotic threats. nih.govnih.gov These compounds are naturally occurring phytotoxins that exhibit toxicity to numerous pests and fungi, functioning as cell membrane disruptors or inhibitors of acetylcholinesterase. nih.govmdpi.com

Infection by fungal pathogens can trigger a significant response in the metabolic pathways leading to glycoalkaloid synthesis. For instance, in potato sprouts infected with the fungus Rhizoctonia solani, a notable increase in the relative abundance of β-chaconine and γ-chaconine was observed. plos.org This suggests that fungal invasion stimulates the activation of the steroidal alkaloid biosynthetic pathway, leading to the accumulation of these compounds as a defense response. plos.org The accumulation of these glycoalkaloids is considered a rapidly induced, local resistance mechanism. plos.org While α-chaconine and α-solanine are the major SGAs, their hydrolysis products, including γ-chaconine, are also implicated in the plant's defense. Some research indicates that the non-glycosylated precursor, solanidine, has a strong inhibitory effect on the mycelial growth of certain fungi like Phytophthora infestans. nih.gov

Degradation and Hydrolysis Pathways of this compound in Biological Systems

This compound is an intermediate product in the degradation pathway of α-chaconine. The breakdown of α-chaconine is a stepwise process involving the cleavage of its carbohydrate side chain, known as a chacotriose, which consists of a glucose and two rhamnose units. mdpi.comresearchgate.net This degradation can occur through microbial action or enzymatic hydrolysis, ultimately leading to the formation of the aglycone solanidine. cgiar.orgresearchgate.netcgiar.org

Microbial Degradation Processes

Microorganisms present in various environments, such as soil and groundwater, are capable of degrading steroidal glycoalkaloids. researchgate.netnih.gov Studies have demonstrated that indigenous microorganisms in groundwater can hydrolyze α-chaconine in a stepwise manner, forming β-chaconine, then γ-chaconine, and finally solanidine. researchgate.netnih.govsigmaaldrich.comfrontiersin.org This degradation is primarily a microbial process, with the complete breakdown occurring over several weeks. researchgate.netsigmaaldrich.com

Specific bacteria have been identified that can carry out this degradation. For example, Glutamicibacter halophytocola S2, a bacterium isolated from the gut of the potato tuber moth (Phthorimaea operculella), possesses a gene cluster that encodes for enzymes capable of the complete deglycosylation of α-chaconine. frontiersin.orgresearchgate.net Similarly, bacteria such as Arthrobacter and Serratia have been found to efficiently degrade α-chaconine through the action of specific deglycosylation enzymes. frontiersin.orgresearchgate.net The porcine intestinal microbiota has also been shown to degrade chaconine, cleaving the carbohydrate side chain to form intermediate products and the final aglycone. acs.orgnih.gov

Enzymatic Cleavage of Carbohydrate Units

The degradation of α-chaconine into its various hydrolysis products is facilitated by the specific enzymatic cleavage of its sugar moieties. researchgate.netresearchgate.net The process is not random; rather, it follows a specific order of sugar removal.

Several types of enzymes are involved, including:

α-L-rhamnosidases : These enzymes are responsible for cleaving the rhamnose units. For example, the fungus Plectosphaerella cucumerina produces an α-L-rhamnosidase that specifically hydrolyzes the terminal rhamnose linked to the glucose (at the C-4 position) in α-chaconine to produce β1-chaconine. researchgate.net

β-glucosidases : These enzymes cleave the glucose unit.

β-galactosidases : While more relevant for the degradation of α-solanine, some multifunctional enzymes can also act on other sugars.

The bacterium G. halophytocola S2 utilizes a portfolio of multifunctional enzymes, including an α-rhamnosidase (RhaA) and a β-glucosidase (GluA), to break down α-chaconine. frontiersin.org These enzymes can work alone or in concert to sequentially remove the rhamnose and glucose units, leading to the formation of solanidine. frontiersin.org The hydrolysis rate can be influenced by the structure of the carbohydrate side chain; compounds with a chacotriose chain, like chaconine, are often metabolized more slowly by intestinal microbiota compared to those with a solatriose chain, like solanine. acs.orgnih.gov

Formation of Hydrolysis Products (e.g., Beta-chaconine, Solanidine)

The enzymatic or microbial hydrolysis of α-chaconine results in a predictable series of degradation products. The process involves the sequential removal of the three sugar units from the solanidine aglycone. nih.govresearchgate.net

The primary pathway for α-chaconine degradation is as follows:

α-Chaconine loses one of its terminal rhamnose units to form β-chaconine . researchgate.netresearchgate.net Depending on which rhamnose is removed, two different isomers, β1-chaconine or β2-chaconine, can be formed.

The resulting β-chaconine then loses its second rhamnose unit, yielding γ-chaconine . cgiar.orgresearchgate.net this compound consists of the solanidine aglycone attached to a single glucose molecule. mdpi.com

Finally, the terminal glucose unit is cleaved from γ-chaconine, releasing the free aglycone, solanidine . researchgate.netcgiar.org

This stepwise degradation has been observed in various biological systems, including groundwater, soil, and intestinal microbiota. researchgate.netacs.orgnih.gov Each step results in a less complex glycoalkaloid, culminating in the sugar-free aglycone.

Interactive Data Tables

Table 1: Microbial Degradation of α-Chaconine

Microorganism/System Degradation Products Observed Reference(s)
Indigenous Groundwater Microorganisms β-chaconine, γ-chaconine, solanidine researchgate.net, sigmaaldrich.com, nih.gov, frontiersin.org
Glutamicibacter halophytocola S2 β-chaconine, γ-chaconine, solanidine frontiersin.org
Plectosphaerella cucumerina β1-chaconine researchgate.net

Table 2: Hydrolysis Pathway of α-Chaconine

Starting Compound Enzyme Action Product Reference(s)
α-Chaconine Cleavage of one rhamnose unit β-Chaconine researchgate.net, researchgate.net
β-Chaconine Cleavage of second rhamnose unit γ-Chaconine researchgate.net, cgiar.org

Molecular and Cellular Mechanisms of Gamma Chaconine Biological Activity in Plants

Interactions with Cellular and Subcellular Membranes

The primary mechanism behind the biological effects of glycoalkaloids, including γ-chaconine, is their interaction with and disruption of cellular membranes. This activity is fundamental to their role in plant defense.

A key consequence of glycoalkaloid interaction with cell membranes is the alteration of membrane permeability. The binding of these compounds to membrane components can lead to the formation of pores or other structural disturbances, increasing the leakage of ions and small molecules across the lipid bilayer. This disruption of the cell's osmotic balance and ionic gradients is a critical aspect of its cytotoxic effect. While this mechanism has been extensively studied for α-chaconine, it is considered a class effect for steroidal glycoalkaloids.

The interaction with membranes is not indiscriminate; it is highly dependent on the presence of 3β-hydroxysterols, such as cholesterol in animal cells and similar phytosterols (B1254722) in plant membranes. The aglycone portion of the glycoalkaloid molecule forms a complex with these sterols. This complex formation is a critical initiating step that leads to the perturbation and disorganization of the membrane's lipid bilayer. The formation of these complexes can disrupt the packing of membrane lipids, which is the basis for the subsequent loss of membrane integrity. Studies have shown that glycoalkaloids and sterols often form complexes in a 1:1 ratio.

The formation of glycoalkaloid-sterol complexes ultimately compromises the structural and functional integrity of the cell membrane. This can manifest as a loss of the membrane's mechanical barrier function, leading to the leakage of intracellular enzymes and contents, and ultimately, cell lysis. By disrupting membrane potential, these compounds can interfere with a wide range of cellular functions, including ion transport and signal transduction, which are crucial for normal cell activity and survival.

Table 1: Summary of Research Findings on Glycoalkaloid Membrane Interactions

Mechanism Observed Effect Primary Compounds Studied Reference(s)
Membrane Permeability Increased leakage of ions and cellular contents. α-Chaconine, α-Solanine ,
Sterol Complexation Formation of 1:1 complexes with membrane sterols (e.g., cholesterol). General Glycoalkaloids ,
Membrane Integrity Disruption of membrane structure, loss of barrier function, cell lysis. α-Chaconine ,

Cellular Signaling Pathway Modulation

Beyond direct membrane damage, certain glycoalkaloids have been found to influence intracellular signaling pathways that regulate fundamental cellular processes like cell survival, proliferation, and programmed cell death.

Research into the effects of potato glycoalkaloids on the Extracellular Signal-Regulated Kinase (ERK) pathway has been conducted primarily on α-chaconine. In human cancer cell lines, α-chaconine has been shown to induce apoptosis by inhibiting the phosphorylation of ERK1/2, kinases that are centrally involved in promoting cell survival. Specific studies focusing solely on the interaction of γ-chaconine with the ERK signaling cascade in plant cells are limited. However, studies on human cancer cells have shown that γ-chaconine is biologically active, though generally less potent than its trisaccharide precursor, α-chaconine.

The induction of apoptosis by glycoalkaloids is often linked to the activation of caspases, a family of proteases that execute programmed cell death. Studies have demonstrated that α-chaconine treatment of human colon cancer cells leads to apoptosis, evidenced by an increase in caspase-3 activity. The removal of sugar units from α-chaconine to form derivatives like γ-chaconine was found to decrease the potency of cell growth inhibition, although activity was still observed. Direct investigations into the specific influence of γ-chaconine on caspase or caspase-like proteases in plants have not been extensively detailed.

Effects on Ion Homeostasis

Gamma-chaconine (γ-chaconine) is a steroidal glycoalkaloid that, along with its parent compounds, is known to exert biological effects by interacting with cellular membranes. smolecule.com A primary mechanism of action for steroidal glycoalkaloids (SGAs) is the disruption of ion homeostasis across cell membranes. nih.govtandfonline.com This activity is largely attributed to their ability to complex with 3β-hydroxysterols, such as cholesterol, which are integral components of plasma membranes. researchgate.net This interaction can perturb membrane structure, leading to increased permeability and leakage of ions. nih.govresearchgate.net

While direct studies on the specific effects of this compound on ion homeostasis in plant cells are not extensively detailed in the available literature, the activity of related SGAs provides significant insight. The biological activity of SGAs is linked to the disturbance of cellular homeostasis involving calcium (Ca²+), potassium (K+), and sodium (Na+) ions. nih.gov Research on α-chaconine and α-solanine has demonstrated their capacity to alter the intracellular concentration of free Ca²+ ions and affect the transepithelial transport of various ions. tandfonline.com This disruption of ion balance can lead to changes in the cell membrane potential. nih.gov For instance, the parent compounds of this compound are known to interfere with ion transport in cell membranes, which can ultimately lead to membrane disruption. Although this compound is a metabolite of α-chaconine, its toxicity is generally considered lower than its precursor. smolecule.commdpi.com

Enzyme Inhibition Studies

This compound is a metabolite of α-chaconine, a well-documented inhibitor of the enzyme acetylcholinesterase (AChE). smolecule.commdpi.com AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of nerve cells. nih.gov This inhibitory action is a key component of the toxic effects observed with potato glycoalkaloids. nih.gov

Some studies suggest that this compound may also possess anticholinesterase activity. smolecule.com However, most quantitative research has focused on its parent compound, α-chaconine. In vitro studies have established that α-chaconine is a potent inhibitor of AChE. inchem.org The inhibition is reversible and competitive. The inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for α-chaconine from various studies are presented below. It is noted that the sugar moieties attached to the solanidine (B192412) backbone play a crucial role in the inhibitory activity, as the aglycone solanidine shows little to no effect. inchem.org

Table 1: Acetylcholinesterase (AChE) Inhibition by α-Chaconine This table is interactive. Click on the headers to sort the data.

Enzyme Source Inhibitor IC₅₀ Value Kᵢ Value Reference
Tenebrio molitor α-Chaconine 7.48 x 10⁻⁷ M - nih.govtandfonline.com
Bovine Erythrocyte α-Chaconine - 8.3 x 10⁻⁶ M researchgate.net

In addition to inhibiting acetylcholinesterase, potato glycoalkaloids are also known inhibitors of butyrylcholinesterase (BuChE), an enzyme that can also hydrolyze acetylcholine and is important in the metabolism of various compounds. nih.govnih.gov Studies on α-chaconine and α-solanine have demonstrated that they inhibit BuChE activity, in some cases with greater potency and efficacy than their inhibition of AChE. psu.edu

Table 2: Butyrylcholinesterase (BuChE) Inhibition by α-Chaconine This table is interactive. Click on the headers to sort the data.

Enzyme Source Inhibitor IC₅₀ Value Maximal Inhibition Reference
Human Plasma α-Chaconine 0.9 µM 97 ± 1% psu.edu

Ecological Roles and Plant Defense Mechanisms of Gamma Chaconine

Role as a Phytoalexin and Stress Metabolite

Glycoalkaloids, including the chaconine family, function as phytoalexins. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection or other stresses nih.gov. The production of these compounds is a key component of the plant's induced defense system.

The concentration of glycoalkaloids like α-chaconine, the precursor to gamma-chaconine, increases significantly in potato tubers in response to various stress factors wikipedia.org. These stressors include:

Mechanical Injury: Damage to the tuber, such as cutting or bruising, triggers a rapid accumulation of glycoalkaloids at the wound site.

Fungal Attack: Infection by pathogens is a potent elicitor of glycoalkaloid synthesis cabidigitallibrary.org.

Light Exposure: Exposing potato tubers to light leads to greening and a sharp increase in the synthesis of these defensive compounds wikipedia.org.

Environmental Conditions: Suboptimal growth or storage conditions can also lead to elevated levels of stress metabolites cabidigitallibrary.org.

This stress-induced accumulation provides the plant with a chemical barrier against invading pathogens and deters herbivores, highlighting the role of these compounds as key stress metabolites wikipedia.orgresearchgate.net. The enzymatic breakdown of α-chaconine to its various forms, including this compound, can occur during these stress responses or through the metabolic action of microbes nih.govfrontiersin.org.

Antifeedant Activity Against Herbivores

A primary ecological function of chaconines is to deter feeding by herbivores through their bitter taste and toxicity wikipedia.org. This antifeedant property is a crucial defense mechanism, protecting the plant from consumption by a wide range of organisms, from insects to gastropods wikipedia.orgnih.gov.

The glycoalkaloids α-chaconine and α-solanine have demonstrated significant toxic and antifeedant properties against various insect pests cabidigitallibrary.orgnih.gov. Research has shown these compounds can reduce growth rate, food consumption, and food utilization by insects researchgate.net. For instance, studies on the Khapra beetle (Trogoderma granarium), a stored-product pest, revealed considerable toxicity from potato glycoalkaloids researchgate.net. The total glycoalkaloid fraction and its individual components, α-chaconine and α-solanine, were effective in deterring feeding, with feeding deterrent indices reaching as high as 82.4% researchgate.net.

The toxicity of these compounds is often concentration-dependent. When tested on adult T. granarium, α-chaconine showed significant topical toxicity researchgate.net.

Table 1: Toxicity of Potato Glycoalkaloids against Trogoderma granarium Adults (96 h post-treatment)

Compound/Fraction LC50 (μg/mg insect)
Total Glycoalkaloid (TGA) 11.9
α-Chaconine 18.1
α-Solanine 22.5

Data sourced from Nenaah, 2011 researchgate.net.

This data illustrates that while the total glycoalkaloid mixture is most potent, α-chaconine is individually more toxic to this insect species than α-solanine researchgate.net.

Chaconines also exhibit strong antifeedant activity against gastropods. In feeding experiments using the common garden snail (Helix aspersa), both α-solanine and α-chaconine deterred feeding when applied to filter paper researchgate.netnih.gov. The studies revealed that α-chaconine was the more active compound in deterring snail feeding when tested individually researchgate.netnih.gov.

A notable finding is the synergistic interaction between α-chaconine and α-solanine. When combined, their inhibitory effect on snail feeding was significantly greater than the sum of their individual effects wikipedia.orgnih.gov. This suggests that the specific ratio of these glycoalkaloids in the potato peel is a finely tuned defensive trait that provides enhanced protection against herbivores like snails nih.gov.

Antimicrobial and Antifungal Properties

The chaconine family of glycoalkaloids possesses broad-spectrum antimicrobial properties, contributing significantly to the plant's defense against pathogenic microorganisms wikipedia.orgcabidigitallibrary.org. Their mode of action often involves the disruption of cell membranes, a mechanism attributed to their ability to complex with sterols in the membrane, leading to a loss of integrity and cell lysis researchgate.netnih.gov.

Alpha-chaconine (B190788) has demonstrated potent antifungal activity against a variety of fungal species wikipedia.orgcabidigitallibrary.orgnih.gov. The resistance to these glycoalkaloids varies among different fungi, which may be related to the specific sterol composition of their membranes nih.gov. For example, α-chaconine has been shown to inhibit the growth of fungi such as Alternaria alternata and Pyrenophora tritici-repentis frontiersin.org.

Research has also uncovered synergistic antifungal activity when glycoalkaloids are combined with other plant metabolites. One study found a synergistic effect between α-chaconine and caffeic acid, a phenolic compound also found in potatoes nih.gov. This combination enhanced the disruption of fungal membranes, suggesting that the plant's chemical defense is a multi-component system nih.gov. The fungicidal activity of potato glycoalkaloids (PGA) has been shown to inhibit the mycelial growth and spore germination of pathogens like Colletotrichum trifolii and disrupt the respiratory pathway in Fusarium solani frontiersin.org.

Table 2: Antifungal Activity of Potato Secondary Metabolites

Fungal Species Compound Activity Noted
Various α-Chaconine Species-dependent growth inhibition nih.gov
Various α-Chaconine + Caffeic Acid Synergistic membrane disruption nih.gov

Oomycetes, or water molds, are devastating plant pathogens responsible for diseases like late blight in potatoes, which is caused by Phytophthora infestans. The accumulation of glycoalkaloids in potato plants is a key defense response against this pathogen nih.gov. The membrane-disruptive capabilities of glycoalkaloids like α-chaconine are effective against P. infestans, which, like fungi, has sterols in its cell membranes that are targets for these compounds nih.gov.

Studies have shown that potato glycoalkaloids can inhibit the mycelial growth of P. infestans nih.gov. The presence of these defensive chemicals in the peel and sprouts of the potato tuber provides a crucial barrier against infection by oomycetes and other pathogens wikipedia.orgnih.gov.

Information regarding the chemical compound “this compound” is limited in current scientific literature.

Current literature primarily discusses this compound in the context of being a degradation product of α-chaconine. Some studies have noted that the biological activity of chaconine derivatives tends to decrease as sugar residues are removed. For instance, the cytotoxicity of chaconine derivatives against certain cancer cell lines was found to be lower for the β- and γ-forms compared to the parent α-chaconine, although some inhibitory activity was still observed. This suggests that the sugar portion of the molecule is significant for its biological function.

Due to the limited availability of specific research on the synergistic and antagonistic interactions of this compound with other plant metabolites, it is not possible to provide a detailed article on this specific topic as requested. The vast majority of scientific studies focus on the combined effects of the more abundant and biologically active parent compounds, α-chaconine and α-solanine. Further research is needed to specifically investigate the ecological roles and interactive effects of this compound in plant defense mechanisms.

Advanced Analytical Methodologies for Gamma Chaconine Research

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For glycoalkaloids like γ-chaconine, liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of potato glycoalkaloids. It offers robust and reliable separation of α-chaconine and its metabolites, including γ-chaconine. tandfonline.com An HPLC method was developed to separate and quantify γ-chaconine, β-chaconines, and other related metabolites in potatoes and their products. tandfonline.com This method utilized a carbohydrate analysis column with a mobile phase consisting of tetrahydrofuran, water, and acetonitrile (B52724) (55:8:37) at a flow rate of 1.1 ml/min, with detection at 215 nm. tandfonline.com Under these conditions, the elution time for the lower glycosides of α-chaconine, including γ-chaconine, was approximately 8 minutes. tandfonline.com

The choice of column and mobile phase is critical for achieving good resolution. Reversed-phase columns, such as C18, are commonly used. researchgate.netmasonaco.org To improve peak shape and separation of these basic compounds, mobile phase modifiers are often necessary. One study reported the successful separation of α-chaconine and α-solanine on a reversed-phase column by adding ethanolamine (B43304) to the mobile phase. researchgate.net Another approach used a mobile phase of acetonitrile and ammonium (B1175870) dihydrogen phosphate, noting that the addition of methanol (B129727) was required to effectively separate certain glycoalkaloids. iyte.edu.trresearchgate.net

The following table summarizes typical parameters used in HPLC methods for glycoalkaloid analysis.

Table 1: HPLC Parameters for Glycoalkaloid Analysis

Parameter Details Source(s)
Column Carbohydrate Analysis Column; Reversed-phase C18 tandfonline.commasonaco.org
Mobile Phase Tetrahydrofuran-water-acetonitrile (55:8:37); Acetonitrile/water with 0.1% Acetic Acid tandfonline.commasonaco.org
Flow Rate 1.1 ml/min tandfonline.com
Detection UV at 215 nm or 208 nm tandfonline.comresearchgate.net
Retention Time (γ-chaconine group) ~8 minutes tandfonline.com

| Detection Limit | 0.05 μg/μl for all glycosides | tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 μm) to achieve higher resolution, faster analysis times, and greater sensitivity. dikmatech.comresearchgate.net UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the analysis of glycoalkaloids. dikmatech.comresearchgate.netunc.edu.ar

A common approach involves extracting the analytes with an acidified acetonitrile solution, followed by direct injection onto a reverse-phase C18 UPLC column. nih.gov The separation is achieved using a gradient mobile phase, often composed of water and methanol or acetonitrile with an acid modifier like acetic acid or formic acid. nih.govfrontiersin.org For instance, one method employed a gradient of 0.15% acetic acid in water and 0.15% acetic acid in methanol over a 10-minute run time. nih.gov Another comprehensive method for tomato steroidal glycoalkaloids used a gradient of water and acetonitrile, both with 0.1% formic acid, over 13 minutes. frontiersin.org

While UPLC offers excellent separation for many glycoalkaloids, the isomers α-chaconine and α-solanine can be challenging to separate completely within short run times due to their similar retention behavior. dikmatech.com However, when coupled with MS/MS detection, baseline chromatographic separation is not always essential, as the mass spectrometer can differentiate the compounds based on their specific mass-to-charge ratios. dikmatech.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of glycoalkaloids. annalsofrscb.roijariit.com It is particularly useful for rapid screening of a large number of samples, such as in plant breeding programs. thieme-connect.comresearchgate.net The technique involves spotting an extract onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase. ijariit.comthieme-connect.com

For glycoalkaloid analysis, a mobile phase often consists of a mixture like chloroform, methanol, water, and ammonium hydroxide (B78521). researchgate.netresearchgate.net One study found a mobile phase of chloroform:methanol:water:25% ammonium hydroxide (70:30:4:2 v/v/v/v) to be effective. researchgate.net After development, the separated compounds appear as spots. Since glycoalkaloids lack a strong chromophore, a derivatization step is necessary for visualization. scispace.com A modified Carr-Price reagent (antimony(III) chloride in an acetic acid-dichloromethane mixture) is commonly used, which produces red chromatographic zones for glycoalkaloids upon heating. scispace.com

The position of the spots is characterized by the retardation factor (Rf) value. The Rf values for different glycoalkaloids can be compared to standards for identification. thieme-connect.comresearchgate.net Densitometric scanning of the plates allows for quantification. scispace.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities compared to classic TLC. researchgate.netscispace.com

Table 2: TLC/HPTLC Systems for Glycoalkaloid Separation

Component Details Source(s)
Stationary Phase Silica Gel G; Silica Gel 60 F254 HPTLC plate thieme-connect.comscispace.com
Mobile Phase Moist n-butanol-methanol-diethylamine (85:5:10) thieme-connect.com
Dichloromethane–methanol–water–conc. NH4OH (70+30+4+0.4, v/v) scispace.com
Chloroform–methanol–H2O–NH4OH (70+30+5+0.5) researchgate.net
Visualization SbCl3 in AcOH; Modified Carr-Price reagent; Ce(IV) sulfate (B86663) reagent thieme-connect.comresearchgate.netscispace.com

| Detection | Densitometric scanning at 507 nm (after derivatization) | scispace.com |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly sensitive and selective tool for the definitive identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the quantitative analysis of γ-chaconine and other glycoalkaloids in various matrices. unc.edu.areurofins.de The European Union recommends LC-MS for monitoring glycoalkaloids in potatoes and potato-derived products. eurofins.demerieuxnutrisciences.com These methods offer superior sensitivity and specificity compared to UV-based detection, which can be prone to overestimation due to co-extracting compounds. mdpi.comnih.gov

In LC-MS analysis, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. Quantification is often performed in single ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode for LC-MS/MS. mdpi.comresearchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This process is highly selective and reduces matrix interference. For α-chaconine, a precursor ion of m/z 852.4 or 852.6 is often selected. nih.govresearchgate.net

LC-MS methods have been validated for linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net For example, one LC-ESI/MS method reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL for α-chaconine. mdpi.comnih.gov Another study using on-line solid-phase extraction combined with LC-MS achieved an even lower detection limit of 0.3 ng/ml for α-chaconine. researchgate.net A validated LC-MS/MS method for determining γ-chaconine in potatoes is suitable for a range of 0 to 50 mg/kg in processed products. wur.nl

Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-MS-TOF)

Liquid Chromatography combined with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-MS-TOF) is a powerful tool for both quantitative studies and the identification of unknown metabolites. cgiar.orgcgiar.org TOF mass analyzers are known for their high mass accuracy and resolution, which allows for the determination of the elemental composition of an ion. This capability is invaluable for identifying degradation products of glycoalkaloids that are not available as commercial standards. cgiar.org

A sensitive LC-ESI-MS-TOF method was developed for the determination of potato glycoalkaloids and their aglycone, solanidine (B192412), in environmental samples like soil and groundwater. cgiar.orgcgiar.org This method involved optimizing the HPLC separation and the TOF-MS response to achieve detection limits in the low µg/L range (2.2-4.7 µg/L). cgiar.orgcgiar.org Such studies have successfully identified the metabolites formed during the microbial degradation of α-chaconine, which include β-chaconine, γ-chaconine, and the final aglycone, solanidine. cgiar.org The high mass accuracy of TOF-MS provides strong evidence for the identity of these compounds by comparing the measured mass with the calculated theoretical mass. researchgate.net

Table 3: Validated LC-MS Method Performance for Chaconine

Parameter Value Source(s)
Linearity (R²) >0.99 mdpi.comresearchgate.net
Limit of Detection (LOD) 0.01 µg/mL; 0.3 ng/mL mdpi.comnih.govresearchgate.net
Limit of Quantification (LOQ) 0.03 µg/mL; 1.0 mg/kg mdpi.comnih.govneotron.it
Recovery 82.7% - 101.5%; Average 87% nih.govresearchgate.net
Precursor Ion (m/z) 852.4; 852.6 nih.govresearchgate.net

| Quantifier Ion (m/z) | 706.5; 97.8 | nih.gov |

Triple-Quadrupole Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a powerful tool for the analysis of glycoalkaloids, including γ-chaconine. unc.edu.ar This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the compound in various samples. unc.edu.ar The principle involves separating the analyte using a reversed-phase column followed by detection with MS/MS. wur.nl Quantification is typically achieved through external calibration using a blank surrogate matrix extract. wur.nl

A validated UPLC-MS/MS method allows for the quantification of not only γ-chaconine but also its precursors, α-chaconine and α-solanine, and the aglycone solanidine. wur.nlresearchgate.net The European Union Reference Laboratory for mycotoxins & plant toxins in food and feed has developed a method for the quantitative determination of these compounds in raw and processed potatoes. wur.nl The method is designed for a range of 0 to 250 mg/kg in potato tubers and 0 to 50 mg/kg in processed potatoes. wur.nl The use of a triple-quadrupole tandem mass spectrometer provides optimal results, especially for samples with minute quantities of the analyte. unc.edu.ar

ParameterValueReference
TechniqueUPLC-MS/MS unc.edu.ar
ApplicationQuantitative determination of γ-chaconine wur.nl
MatrixRaw and processed potatoes wur.nl
Quantification Range (Tubers)0 - 250 mg/kg wur.nl
Quantification Range (Processed)0 - 50 mg/kg wur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the structural elucidation of steroidal glycoalkaloids and their aglycones. iyte.edu.tr While HPLC methods are often preferred for the analysis of intact glycoalkaloids due to their non-volatile nature, GC-MS can be employed for the analysis of the less polar aglycones like solanidine, which is the core structure of chaconine. iyte.edu.tr Modifications to GC-MS methods have been developed to improve the separation and identification of these compounds. iyte.edu.tr The technique provides detailed mass spectra that are crucial for confirming the molecular structure of the analytes. iyte.edu.tr

Spectroscopic Approaches

Spectroscopic methods are indispensable for the detailed structural characterization and tracing of the biosynthetic pathways of glycoalkaloids like γ-chaconine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Biosynthetic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and powerful technique for determining the structure of organic compounds without the need for extensive separation or purification. researchgate.netresearchgate.net It is particularly useful for the structural characterization of complex molecules like γ-chaconine. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including homonuclear ¹H and heteronuclear ¹H-¹³C spectra, are commonly used. nih.gov

In biosynthetic studies, in planta ¹³CO₂ labeling experiments monitored by NMR and high-resolution mass spectrometry (HRMS) have been used to unravel the biosynthetic pathways of steroidal glycoalkaloids. tum.deresearchgate.net This approach allows for the tracing of carbon atoms from CO₂ into the final glycoalkaloid structure, providing insights into the formation of the solanidine aglycone and the attachment of the sugar moieties. tum.deresearchgate.net

Ultraviolet-Visible (UV-Vis) Detection in Chromatography

Ultraviolet-Visible (UV-Vis) detection is a common method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of glycoalkaloids. researchgate.net Although glycoalkaloids exhibit limited UV absorption, HPLC with UV detection is a viable method due to the widespread availability of the instrumentation. researchgate.net The detection wavelength for glycoalkaloids is typically set in the low UV region. For instance, the UV spectra of γ-chaconine show a maximum absorbance (λmax) at 225 nm, which helps in its analytical identification. While less sensitive than MS-based methods, HPLC-UV can still provide reliable quantification for many applications. mdpi.comnih.gov

TechniqueWavelength (λmax)Reference
UV-Vis Spectroscopy225 nm

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of γ-chaconine is highly dependent on the efficiency of the sample preparation and extraction procedures, especially from complex food matrices like potatoes. wur.nliyte.edu.tr

The extraction of glycoalkaloids from potato samples often involves using a mixture of methanol, water, and formic acid. wur.nl A common extraction solvent is a mixture of methanol/water/formic acid (60/40/0.4, v/v/v). wur.nl Solid-phase extraction (SPE) is a frequently used clean-up step to remove interfering substances and concentrate the analytes before chromatographic analysis. iyte.edu.trresearchgate.net

Stabilization Techniques to Prevent Degradation

Preventing the degradation of glycoalkaloids during sample preparation is crucial for accurate quantification. Glycoalkaloids are susceptible to enzymatic and acid hydrolysis, which can lead to the formation of breakdown products. mdpi.com To counteract this, stabilization solutions are often added at the beginning of the sample preparation process. A solution of 1% formic acid in methanol is commonly used to stabilize the sample by inactivating degradative enzymes. wur.nl This is particularly important for ensuring the integrity of the target analytes throughout the extraction and analysis process. wur.nliyte.edu.tr

Optimization of Extraction Solvents and Conditions

The efficient extraction of γ-chaconine, along with its parent glycoalkaloids, from complex matrices like potato tissues is a critical prerequisite for accurate quantification and further research. The optimization of extraction methodologies focuses on maximizing the recovery of the analyte while minimizing the co-extraction of interfering substances and preventing degradation. Key parameters that are systematically optimized include the choice of extraction solvent, temperature, time, pH, and the sample-to-solvent ratio.

Solvent Selection

The selection of an appropriate solvent system is fundamental to achieving high extraction yields for glycoalkaloids. Research has evaluated a range of organic solvents and aqueous solutions for their efficacy in extracting chaconines.

Commonly employed solvents include methanol, ethanol (B145695), and acetonitrile, often modified with acids or water. nih.govresearchgate.net In a comparative study of extraction methods, methanol was identified as a more efficient solvent than ethanol for the extraction of α-chaconine using ultrasound-assisted extraction (UAE). nih.gov An acidic environment is frequently used to improve the solubility and recovery of glycoalkaloids. For instance, 5% aqueous acetic acid has been effectively used to extract glycoalkaloids from green potato flesh. researchgate.net Similarly, an extraction protocol for potato protein samples utilized an acetic acid/homogenization process. researchgate.net Formic acid is also a common additive; one validated method specifies an extraction solvent composed of methanol, water, and formic acid in a 60:40:0.4 (v/v/v) ratio for the quantitative determination of α-solanine, α-chaconine, and γ-chaconine. wur.nl The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for glycoalkaloid analysis, using acetonitrile as the primary extraction solvent. researchgate.net While innovative methods like subcritical water extraction have been tested, they have generally shown lower recovery rates for glycoalkaloids compared to conventional solvent-based methods. ualberta.ca

Solvent SystemMatrixExtraction MethodKey FindingsReference
MethanolPotato PeelUltrasound-Assisted Extraction (UAE)Demonstrated higher extraction efficiency compared to ethanol for α-chaconine. nih.gov nih.gov
5% Aqueous Acetic AcidPotato FleshStirringEffectively extracted glycoalkaloids, including α-chaconine. researchgate.net researchgate.net
AcetonitrileVegetablesQuEChERSUsed for the successful extraction of α-chaconine and α-solanine. researchgate.net researchgate.net
Methanol/Water/Formic Acid (60/40/0.4, v/v/v)Raw and Processed PotatoesHomogenization/ShakingDefined as the optimal extraction solvent for quantifying α-solanine, α-chaconine, and γ-chaconine. wur.nl wur.nl
Subcritical WaterPotato PeelBatch ReactorResulted in low yields of glycoalkaloids compared to conventional solvent extraction. ualberta.ca ualberta.ca

Optimization of Extraction Conditions

Beyond solvent choice, the physical and chemical conditions during extraction play a significant role in the yield and purity of γ-chaconine. These conditions are often interdependent and require careful optimization.

Temperature and Time: Extraction temperature and duration are critical variables that must be balanced to ensure complete extraction without causing thermal degradation of the target analytes. cgiar.org Studies comparing solid-liquid extraction (SLE) and ultrasound-assisted extraction (UAE) found that for both methods, glycoalkaloid recovery increased with temperature. researchgate.net The optimal conditions were determined to be 83.5 °C for 76.6 minutes for SLE and 85 °C for 20 minutes for UAE. researchgate.net It is important to note that prolonged exposure to high temperatures can be detrimental. For instance, while a 20-minute UAE process was optimal, longer durations could induce the degradation of other bioactive compounds in the extract. researchgate.net The temperature during sample pre-treatment, such as drying, also affects the final glycoalkaloid concentration. To prevent degradation, freeze-drying or drying at moderate temperatures (e.g., 60 °C) is preferred over high-temperature drying (e.g., 103 °C). mdpi.com

pH and Sample-to-Solvent Ratio: The pH of the extraction medium influences the chemical form and solubility of glycoalkaloids. The use of acidified solvents, such as those containing acetic acid or formic acid, is a common strategy to enhance extraction efficiency. researchgate.netwur.nl Research on the chromatographic separation of glycoalkaloids also highlights the importance of pH, with optimal separation achieved under specific acidic or neutral conditions depending on the analytical column and mobile phase used. researchgate.netmdpi.comiyte.edu.tr

The ratio of the sample mass to the solvent volume is another parameter optimized to ensure exhaustive extraction. An optimal sample-to-solvent ratio of 1:10 (w/v) was identified in a UAE-based study. nih.gov However, the optimal ratio can be compound-dependent; another study observed that the highest extraction yield for α-chaconine was achieved with a 1:20 ratio, whereas the yield for α-solanine continued to increase up to a 1:40 ratio. mdpi.com

ParameterExtraction MethodOptimized ConditionEffect on ExtractionReference
TemperatureSolid-Liquid Extraction (SLE)83.5 °CRecovery of glycoalkaloids increased with increasing temperature. researchgate.net researchgate.net
TemperatureUltrasound-Assisted Extraction (UAE)85 °CHigher temperature improved recovery of α-chaconine. researchgate.net researchgate.net
TimeSolid-Liquid Extraction (SLE)76.6 minOptimal time for maximizing glycoalkaloid recovery. researchgate.net researchgate.net
TimeUltrasound-Assisted Extraction (UAE)20 minShorter optimal time compared to SLE; over-processing led to degradation of other compounds. researchgate.net researchgate.net
Sample/Solvent RatioUltrasound-Assisted Extraction (UAE)1:10 (w/v)Determined as the optimal ratio in a full factorial experimental design. nih.gov nih.gov
Sample/Solvent Ratio-1:20 (for α-chaconine)Maximized extraction yield for α-chaconine specifically. mdpi.com mdpi.com

Biotechnological and Genetic Approaches for Modulating Gamma Chaconine Levels in Plants

Genetic Mapping and Marker Identification for Biosynthesis Genes

Identifying the genetic basis of SGA production is fundamental to modifying its levels through breeding and biotechnology. Genetic mapping has successfully located several quantitative trait loci (QTLs)—regions of DNA associated with a particular trait—that control glycoalkaloid content in potatoes.

Researchers have identified a major QTL responsible for total glycoalkaloid (TGA) content on chromosome I in a dihaploid potato population. nih.gov This QTL influences the levels of both α-solanine and α-chaconine. nih.govresearchgate.net The simple sequence repeat (SSR) marker STM5136 has been found to be closely linked to this significant QTL, providing a valuable tool for marker-assisted selection (MAS). nih.govresearchgate.net Further studies have mapped QTLs associated with α-solanine and α-chaconine content to other chromosomes as well, including 2, 4, 6, 8, 11, and 12, indicating that multiple genetic factors regulate SGA production. researchgate.netresearchgate.net Genome-wide association studies (GWAS) are also being employed to identify candidate genes involved in the biosynthesis of α-solanine and α-chaconine in different tissues of the potato tuber. plantbreedbio.orgnih.gov These mapping efforts are crucial for developing varieties with low TGA levels, although the complex genetics of the autotetraploid cultivated potato presents challenges for the application of MAS. plantbreedbio.org

Table 1: Selected Quantitative Trait Loci (QTLs) Associated with Glycoalkaloid Content in Potato

Associated TraitChromosome LocationLinked Marker(s)Reference
Total Glycoalkaloid (TGA), α-chaconine, α-solanineChromosome ISTM5136 (SSR) nih.govresearchgate.net
Steroidal Glycoalkaloids (SGAs)Chromosome IINot Specified researchgate.net
α-solanine, α-chaconineChromosome IVNot Specified researchgate.net
α-solanine, α-chaconineChromosome VINot Specified researchgate.net
Steroidal Glycoalkaloids (SGAs)Chromosome VIIINot Specified researchgate.net
α-solanine, α-chaconineChromosome XINot Specified researchgate.net
α-solanine, α-chaconineChromosome XIINot Specified researchgate.net

Targeted Gene Editing Technologies (e.g., CRISPR/Cas9)

Targeted gene editing, particularly the CRISPR/Cas9 system, has emerged as a precise and efficient tool for modifying SGA levels in plants. mdpi.com This technology allows for the targeted disruption or "knockout" of specific genes involved in the glycoalkaloid biosynthetic pathway.

Several key genes in the SGA pathway have been successfully targeted to reduce or eliminate glycoalkaloids in potatoes:

St16DOX (steroid 16α-hydroxylase): Knocking out this single-copy gene using CRISPR/Cas9 has resulted in the development of SGA-free potato lines. mdpi.comfrontiersin.orgproquest.comresearchgate.net These edited lines showed no detectable accumulation of α-solanine or α-chaconine. researchgate.net

SSR2 (sterol side chain reductase 2): Disrupting the SSR2 gene, which is involved in the biosynthesis of the SGA precursor cholesterol, has been shown to significantly lower the content of both solanine and chaconine. healthist.net

CYP88B1: Targeting this gene, which functions later in the SGA pathway, with CRISPR/Cas9 also led to potato lines with no accumulation of SGAs. isaaa.org Interestingly, the blockage in SGA synthesis resulted in the accumulation of steroidal saponins, demonstrating a rerouting of the metabolic pathway. isaaa.org

sgt1 (solanidine galactosyltransferase): In a more targeted approach, suppressing the sgt1 gene using a CRISPR-based system resulted in low levels of α-solanine with no significant change in α-chaconine levels, showcasing the potential to alter the ratio of specific glycoalkaloids. potatoes.newsisaaa.org

These studies demonstrate the power of CRISPR/Cas9 to create crops with improved safety profiles by precisely eliminating anti-nutritional compounds. frontiersin.orgfrontiersin.org

Overexpression and Downregulation Strategies for Biosynthetic Enzymes

Beyond gene knockout, modulating the expression levels of biosynthetic genes through overexpression or downregulation (e.g., RNA interference, RNAi) provides another layer of control over the production of γ-chaconine and related compounds.

Downregulation/Silencing:

SGT1 and SGT2: The final steps of α-solanine and α-chaconine synthesis are catalyzed by specific glycosyltransferases. Downregulating SGT1 (solanidine galactosyltransferase) leads to a reduction in α-solanine but a compensatory increase in α-chaconine. hapres.comresearchgate.net Conversely, silencing SGT2 (solanidine glucosyltransferase), the enzyme that converts solanidine (B192412) to γ-chaconine, reduces α-chaconine levels while increasing α-solanine. hapres.comresearchgate.net

GAME4: RNAi-mediated silencing of GLYCOALKALOID METABOLISM 4 (GAME4) in potato resulted in a significant decrease (up to 74-fold) in SGA content in both leaves and tubers. nih.gov

Overexpression:

HMG1 and PSS1: Overexpression of genes from the upstream mevalonate (B85504) pathway, such as HMG-CoA reductase (HMG1) and squalene (B77637) synthase (PSS1), has been associated with higher levels of total glycoalkaloids. plantbreedbio.orgtandfonline.com

SMT1: The overexpression of a soybean sterol methyltransferase (SMT1) gene in transgenic potatoes led to increased total phytosterol levels but reduced levels of cholesterol and, consequently, lower SGA levels. ajol.info This was attributed to the increased channeling of the precursor cycloartenol (B190886) away from the cholesterol synthesis pathway. ajol.info

These strategies highlight the intricate regulation of the SGA pathway and provide multiple targets for fine-tuning glycoalkaloid profiles.

Table 2: Examples of Genetic Modification on Steroidal Glycoalkaloid (SGA) Biosynthesis

Target GeneTechnologyEffect on α-chaconineEffect on α-solanineOverall SGA EffectReference
St16DOXCRISPR/Cas9 KnockoutEliminatedEliminatedComplete abolition mdpi.comfrontiersin.orgresearchgate.net
SSR2TALEN/CRISPR KnockoutStrongly reducedStrongly reducedSignificant reduction healthist.net
SGT1CRISPRi SuppressionNo significant changeReducedAltered profile potatoes.newsisaaa.org
SGT2Antisense DownregulationReducedIncreasedAltered profile, no change in total hapres.comresearchgate.net
GAME4RNAi SilencingReducedReducedSignificant reduction nih.gov
JRE4/GAME9 (Transcription Factor)Loss-of-function mutantReducedReducedDrastic decrease nih.gov

Breeding Programs for Enhanced Plant Resistance or Specific Metabolite Profiles

Conventional breeding remains a cornerstone for crop improvement, including the management of glycoalkaloid levels. Breeders often cross cultivated potatoes with wild relatives to introduce desirable traits like disease and pest resistance. nih.govorgprints.dk However, this practice carries the risk of simultaneously introducing genes that lead to high concentrations of SGAs, as many wild species naturally produce elevated levels of these compounds for defense. nih.govcabidigitallibrary.org

For example, breeding for resistance to late blight (Phytophthora infestans) or bacterial wilt has involved using wild Solanum species, which can result in progeny with undesirable traits like high glycoalkaloid content. orgprints.dkcabidigitallibrary.org This necessitates a careful selection process where breeders must screen for both disease resistance and acceptably low SGA levels in the edible tubers. au.dkwur.nl This screening process can be laborious and time-consuming. plantbreedbio.org

To address this, Marker-Assisted Selection (MAS) is a promising approach. By using DNA markers linked to QTLs for low glycoalkaloid content, breeders can more efficiently select desirable offspring at an early stage, accelerating the development of new varieties that are both resistant and safe for consumption. nih.govplantbreedbio.org However, the successful implementation of MAS in tetraploid potatoes remains complex. plantbreedbio.org The ultimate goal of these programs is to uncouple desired resistance traits from the genes responsible for high SGA production in tubers, thereby creating a plant with an enhanced defense system in its foliage but safe, low-alkaloid tubers for consumption. au.dk

Metabolic Engineering for in planta Production Optimization

Metabolic engineering encompasses the targeted modification of an organism's metabolic pathways to optimize the production of specific compounds. In the context of γ-chaconine and other SGAs, this involves the deliberate redesign of the biosynthetic pathway within the plant itself. This field leverages the tools of genetic mapping, gene editing, and expression modulation to achieve precise outcomes.

The objective of metabolic engineering can be twofold:

Reduction of toxic compounds in food crops: For potatoes intended for consumption, the primary goal is to downregulate or eliminate the production of α-chaconine and α-solanine in tubers. This is achieved by targeting key enzymatic steps or regulatory factors. nih.gov Knocking out genes like St16DOX or SSR2 using CRISPR/Cas9 is a prime example of engineering a "clean" metabolic output by creating a permanent block in the pathway. frontiersin.orghealthist.net Similarly, downregulating the master regulatory transcription factor GAME9 can shut down the entire pathway. nih.gov

Rerouting metabolic flux: Blocking one metabolic pathway can redirect precursors into another, potentially leading to the accumulation of other valuable compounds. The knockout of the CYP88B1 gene, for instance, not only eliminated SGAs but also led to an increased accumulation of steroidal saponins, which have applications in the pharmaceutical industry. isaaa.org This demonstrates how metabolic engineering can be used to create plant varieties that produce novel or enhanced levels of desirable metabolites.

By combining knowledge of the biosynthetic pathway genes with advanced genetic tools, metabolic engineering offers a sophisticated strategy to optimize the metabolite profile of plants, enhancing food safety while potentially creating new value-added traits. nih.govnih.govtandfonline.com

Future Research Directions in Gamma Chaconine Science

Unraveling Undiscovered Biosynthetic and Degradation Pathways

A comprehensive understanding of how gamma-chaconine is synthesized and broken down in nature is fundamental. Future research will likely focus on elucidating the intricate enzymatic steps and regulatory networks involved.

The biosynthesis of this compound is a multi-step process that begins with cholesterol. slu.se While it is known that the conversion of solanidine (B192412) to this compound is catalyzed by the enzyme UDP-glucose:solanidine glucosyltransferase (SGT2), the complete pathway and its regulation are not fully understood. slu.seresearchgate.net Research has identified several key enzymes in the broader steroidal glycoalkaloid (SGA) biosynthetic pathway, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR1) and squalene (B77637) synthase (PSS1). nih.gov Future investigations could focus on identifying and characterizing the remaining unknown enzymes and the genetic factors that control their expression. Understanding these pathways could lead to the development of potato varieties with naturally lower levels of toxic glycoalkaloids.

Conversely, the degradation of this compound is also of significant interest. Microbial degradation has been identified as a primary route for the breakdown of this compound in the environment. sigmaaldrich.com Studies have shown that microorganisms in groundwater can hydrolyze α-chaconine to its intermediate forms, including β-chaconine and γ-chaconine, and ultimately to the aglycone solanidine. sigmaaldrich.comresearchgate.netfrontiersin.org The enzymes responsible for this degradation, such as β-glucosidase and α-rhamnosidase, have been identified in some bacteria. researchgate.net Further research is needed to identify a broader range of microorganisms and enzymes capable of degrading this compound and to understand the environmental factors that influence this process. This knowledge could be applied to bioremediation strategies for contaminated soils or in food processing to reduce glycoalkaloid content. cgiar.org

Elucidation of Novel Biological Activities and Mechanisms

While the toxicity of this compound is well-documented, emerging research suggests it may possess other biological activities that could be harnessed for therapeutic purposes.

This compound has demonstrated cytotoxic effects against various cancer cell lines, including human liver and colon cancer cells. smolecule.com The proposed mechanism of action involves the induction of apoptosis through signaling pathways like the extracellular signal-regulated kinase (ERK) pathway. smolecule.com Its ability to disrupt cellular membranes, particularly those containing cholesterol, is a key aspect of its cytotoxic profile. smolecule.com Future studies should delve deeper into these mechanisms, exploring its potential as an anticancer agent, either alone or in combination with other therapies.

Additionally, some research points towards anticholinesterase activity, suggesting a potential role in neurodegenerative disease research, although this requires more investigation. smolecule.com The compound's known insecticidal and fungicidal properties, which provide a natural defense for the plant, could also be explored for the development of new, more sustainable pest control solutions. smolecule.com Understanding the specific molecular targets and pathways affected by this compound will be crucial in determining its therapeutic window and potential applications.

Advanced Omics Approaches (e.g., Proteomics, Metabolomics) in Research

The application of advanced "omics" technologies, such as proteomics and metabolomics, is set to revolutionize our understanding of this compound. These approaches allow for a holistic view of the molecular changes occurring within a biological system in response to this compound.

Metabolomics, the large-scale study of small molecules, has already been employed to investigate the effects of various conditions on potato glycoalkaloid content. nih.govnih.gov For instance, metabolomic analyses have revealed changes in the abundance of this compound and other metabolites in response to environmental stressors or in different dietary contexts. nih.govfrontiersin.org These studies provide a snapshot of the metabolic state of an organism and can help identify biomarkers associated with this compound exposure or effects. nih.gov Future metabolomics research can expand on this by mapping the metabolic fate of this compound in different organisms and identifying novel metabolic pathways it may influence.

Proteomics, the study of the entire set of proteins, can provide insights into the cellular machinery affected by this compound. By analyzing changes in protein expression and modification, researchers can identify the specific proteins and pathways that are targeted by the compound. This can help to elucidate its mechanisms of action in greater detail. For example, proteomic studies could identify the specific enzymes involved in its metabolism or the cellular receptors it interacts with to exert its biological effects.

Integration of Systems Biology for Comprehensive Understanding

Ultimately, a truly comprehensive understanding of this compound will come from integrating data from genomics, transcriptomics, proteomics, and metabolomics through a systems biology approach. This holistic perspective allows for the construction of predictive models that can simulate the complex interactions between this compound and biological systems.

By combining data on gene expression, protein levels, and metabolite concentrations, researchers can build detailed network models of the biosynthetic and degradation pathways of this compound. These models can help to identify key regulatory points and predict how the system will respond to genetic or environmental perturbations.

Q & A

Q. How to address ethical and practical limitations in this compound human studies?

  • Solutions :
  • Alternatives : Use organ-on-chip models or human cell lines (e.g., HepG2) to bypass ethical constraints .
  • Collaboration : Partner with clinical researchers for retrospective analyses of glycoalkaloid exposure data .

Q. Key Resources for Researchers

ResourceApplicationCitation Style
SciFinderStructural/biological data retrieval
Web of ScienceLiterature metrics/trend analysis
ZenodoData repository for raw files

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.